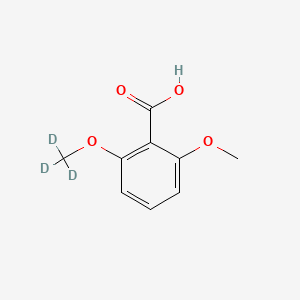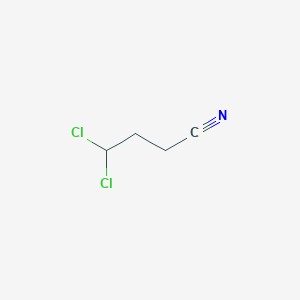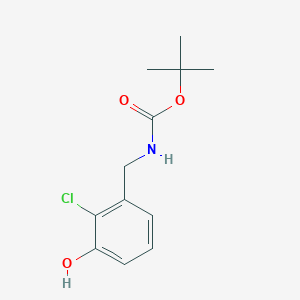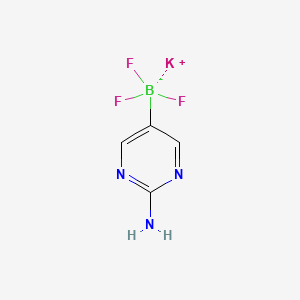
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a 2-aminopyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide typically involves the reaction of 2-aminopyrimidine with potassium trifluoroborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of benzylidene acetones and ammonium thiocyanates as starting materials, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the trifluoroborate group.
Substitution: The amino group in the pyrimidine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methylsulfonyl derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
科学研究应用
Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide has a wide range of applications in scientific research:
Biology: The compound has shown potential in the development of antitrypanosomal and antiplasmodial agents.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed antitrypanosomal and antiplasmodial activities . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes in the parasite’s life cycle.
相似化合物的比较
Similar Compounds
2-Aminopyrimidine: A precursor in the synthesis of Potassium (2-aminopyrimidin-5-yl)trifluoroboranuide.
Potassium trifluoroborate: Another key component in the synthesis.
Other 2-aminopyrimidine derivatives: These compounds share similar structural features and may exhibit comparable biological activities.
Uniqueness
This compound is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. This makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C4H4BF3KN3 |
|---|---|
分子量 |
201.00 g/mol |
IUPAC 名称 |
potassium;(2-aminopyrimidin-5-yl)-trifluoroboranuide |
InChI |
InChI=1S/C4H4BF3N3.K/c6-5(7,8)3-1-10-4(9)11-2-3;/h1-2H,(H2,9,10,11);/q-1;+1 |
InChI 键 |
JBYHSRQAUWMARE-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CN=C(N=C1)N)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




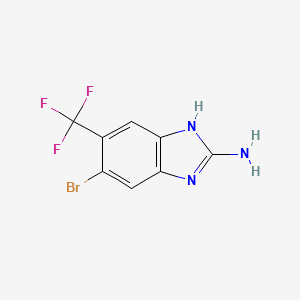
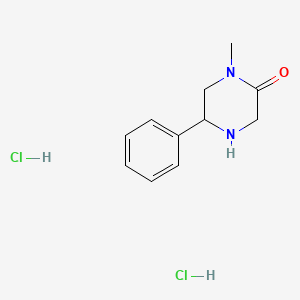
![[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]boronic acid](/img/structure/B13458424.png)
![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)

![N-[2-(1H-Indol-3-yl)ethyl]dodecanamide](/img/structure/B13458446.png)
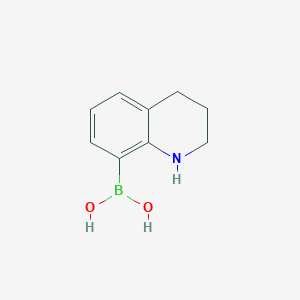
amino}acetic acid](/img/structure/B13458451.png)
![[5-(Propan-2-yl)-1-benzofuran-2-yl]methanamine](/img/structure/B13458454.png)
